An In-depth Technical Guide to 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its structural features, propose a robust synthetic pathway, and explore its potential for chemical diversification through key reactions. This document is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this compound as a scaffold for novel therapeutic agents.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinolone motif is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Since the discovery of the antibacterial activity of nalidixic acid, a 4-quinolone-3-carboxylic acid derivative, in 1962, this class of compounds has been extensively developed, leading to the highly successful fluoroquinolone antibiotics.[2][3] These agents primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[4]
Beyond their antibacterial prowess, quinolone derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-HIV, and cannabinoid receptor modulating effects.[1] The versatility of the quinolone scaffold, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of combinatorial libraries aimed at discovering novel bioactive molecules.[2]
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester is a particularly valuable derivative. Its key structural features—the bromine atom at the C4 position, the fluorine atom at the C6 position, and the ethyl ester at the C3 position—offer distinct handles for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester is not widely published, we can infer its key characteristics based on its structure and available data from suppliers and databases.[5]
| Property | Value / Information | Source |
| Molecular Formula | C₁₂H₉BrFNO₂ | |
| Molecular Weight | 298.11 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | CCOC(=O)C1=C(Br)C2=C(N=C1)C=C(F)C=C2 | [5] |
| InChI | 1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Predicted XlogP | 3.2 | [5] |
| Hydrogen Bond Acceptors | 3 | Inferred |
| Hydrogen Bond Donors | 0 | Inferred |
Note: Some properties are predicted and await experimental verification.
The predicted lipophilicity (XlogP of 3.2) suggests moderate solubility in organic solvents and limited solubility in aqueous media, a common characteristic for such scaffolds. The fluorine atom at the C6 position is known to enhance the potency and metabolic stability of many fluoroquinolone antibiotics.[2]
Synthesis of the Quinoline Scaffold: A Proposed Protocol
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[6][7] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[6] For the synthesis of the target compound, a plausible precursor to the final brominated product would be ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. The subsequent bromination at the 4-position is a critical step.
Below is a proposed, detailed experimental protocol for the synthesis of 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. This protocol is based on established Gould-Jacobs reaction conditions and subsequent halogenation steps for analogous quinoline systems.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. The reaction progress can be monitored by TLC.
-
Cyclization: Once the condensation is complete, add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane or petroleum ether to facilitate the precipitation of the product. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Protocol: Bromination of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
-
Reaction Setup: In a fume hood, charge a round-bottom flask with ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0-3.0 eq) as both the reagent and solvent.
-
Reaction: Heat the mixture to 100-110 °C and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Chemical Reactivity and Derivatization Potential
The strategic placement of the bromo, fluoro, and ethyl ester groups makes this molecule a highly versatile scaffold for generating a library of novel compounds.
Diagram of Key Derivatization Pathways
Caption: Key reaction pathways for the derivatization of the target scaffold.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[8][9] This is a powerful strategy for exploring the SAR at this position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[10][11]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Modification of the C3-Ester Group
The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides or other ester derivatives. The carboxylic acid itself is a key functional group in many quinolone antibiotics, contributing to their binding to DNA gyrase.[12]
Experimental Protocol: Ester Hydrolysis and Amide Formation
-
Ester Hydrolysis: Dissolve the 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt, a base (e.g., DIPEA), and the desired amine (1.1 eq). Stir at room temperature until the reaction is complete. Perform an aqueous work-up and purify the amide product by column chromatography or recrystallization.[3]
Applications in Drug Discovery and Future Directions
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester is a high-potential starting material for the synthesis of novel therapeutic agents. The known biological activities of the fluoroquinolone class suggest several promising avenues for research:
-
Antibacterial Agents: By modifying the C4 and C3 positions, it may be possible to develop novel antibacterial agents with improved activity against resistant strains or a broader spectrum of activity.[12]
-
Anticancer Agents: The quinoline scaffold has been explored for its anticancer properties.[4] Derivatization of the title compound could lead to the discovery of novel cytotoxic agents.
-
Antiviral and Antiparasitic Agents: The versatility of the scaffold allows for its use in the synthesis of compounds targeting viral enzymes or parasitic life cycles.[1][13]
The key to unlocking the potential of this scaffold lies in the systematic generation of compound libraries through the synthetic routes outlined above, followed by high-throughput screening against a range of biological targets.
Safety and Handling
As with all laboratory chemicals, 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester should be handled with appropriate safety precautions. It is classified as an eye irritant (H319). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester represents a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its multiple points for chemical modification, combined with the proven therapeutic relevance of the quinolone core, make it an invaluable tool for researchers. The synthetic and derivatization protocols provided in this guide offer a robust starting point for the exploration of new chemical space and the discovery of novel bioactive compounds.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]
-
MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
